molecular formula C4H9Cl2N3S B13525815 Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B13525815
M. Wt: 202.11 g/mol
InChI Key: GNHCVWXBHBWASI-UHFFFAOYSA-N
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Description

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 2-position with a methylamine group (CH2-NH-CH3) and two hydrochloric acid molecules. The dihydrochloride salt form enhances aqueous solubility, making it suitable for biological and pharmaceutical research.

Properties

Molecular Formula

C4H9Cl2N3S

Molecular Weight

202.11 g/mol

IUPAC Name

N-methyl-1-(1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C4H7N3S.2ClH/c1-5-2-4-7-6-3-8-4;;/h3,5H,2H2,1H3;2*1H

InChI Key

GNHCVWXBHBWASI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=CS1.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a chemical compound featuring a thiadiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications. Compounds containing thiadiazole moieties have exhibited diverse biological activities.

Potential Applications

This compound has potential applications in medicinal chemistry and pharmaceutical development.

Pharmaceutical Development this compound can be used as a scaffold for designing new drugs targeting various diseases. Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis . Several of these have demonstrated higher antimicrobial activity compared to standard drugs . The reactivity of the amine group in the derivatization process makes the 2-amino-1,3,4-thiadiazole moiety a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Agricultural Chemicals It can also be used in agricultural chemicals because of its antimicrobial properties.

Properties

Mechanism of Action

The mechanism of action of Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function . This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride with three related compounds, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Substituents HCl Count CAS Number Key Features
This compound (Target) C4H10Cl2N3S* 202.11* Methylamine at C2 2 Not provided High solubility due to dihydrochloride; potential for enhanced bioavailability.
[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride C6H11ClN4S 206.70 Ethyl group at C5, methylamine at C2 1 1126637-93-1 Lower solubility than dihydrochloride; ethyl group may increase lipophilicity.
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride C4H9Cl2N3S 202.11 Ethylamine (CH2CH2NH2) at C2 2 1523571-16-5 Similar molecular weight to target; ethylamine chain alters steric properties.
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride C4H10Cl2N3OS 235.12 Aminomethyl at C5, methanol (CH2OH) at C2 2 Not provided Polar hydroxyl group increases hydrogen bonding; potential for crystallinity.

Structural and Functional Analysis

  • Substituent Effects: Target vs. Target vs. 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride: The ethylamine substituent in the latter introduces a longer chain, which could affect binding affinity in biological targets . Target vs.
  • HCl Count: Dihydrochloride salts (target and ) generally exhibit higher solubility in polar solvents than monohydrochlorides (e.g., ), favoring formulations requiring rapid dissolution.

Pharmacological Implications

While direct research on the target compound is unavailable, analogs like 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride have been investigated for antimicrobial activity due to the thiadiazole core’s ability to disrupt microbial enzymes . The methylamine group in the target may enhance interaction with biological targets compared to ethyl or hydroxyl substituents.

Q & A

Q. What are the established synthetic routes for Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). Subsequent treatment with methylamine hydrochloride forms the dihydrochloride salt. Key variables include stoichiometric ratios, reaction temperature (reflux for 3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Alternative routes may use 2-formyl-1-hydrazinecarbothioamide and acetyl chloride under milder conditions, though yields are typically lower (~50-55%) .

Q. How is the compound structurally characterized post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H NMR (e.g., δ 10.8–10.9 ppm for NH protons, δ 3.5–3.6 ppm for CH₂ groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 137.59 [M+H]⁺ for the free base) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, often revealing monoclinic systems with space group P2₁/c .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

  • Molecular weight : 137.59 g/mol (free base).
  • Solubility : High in polar solvents (water, DMSO) but limited in non-polar solvents.
  • Thermal stability : Decomposition observed at ~238.9°C .

Advanced Research Questions

Q. How can reaction yields be optimized for thiadiazole derivatives like this compound?

Challenges include byproduct formation (e.g., over-alkylation) and low cyclization efficiency. Strategies:

  • Catalysts : Triethylamine enhances nucleophilic substitution at the thiadiazole core .
  • pH control : Maintain acidic conditions (pH 2–3) during cyclocondensation to suppress side reactions .
  • Purification : Recrystallization from DMF/acetic acid (1:1 v/v) improves purity to >95% .

Q. What computational methods elucidate the compound’s reactivity and stability?

Density functional theory (DFT) studies (e.g., B3LYP/SDD basis sets) analyze:

  • Bond angles : Strain in the thiadiazole ring (e.g., C3-C4-C5 = 105.4°) influences electrophilic substitution sites .
  • Charge distribution : Electron-deficient thiadiazole nitrogen atoms drive interactions with biological targets like enzyme active sites .

Q. How does this compound interact with biological systems, and what assays are used?

Preliminary studies on related thiadiazoles suggest:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli reveal activity at 8–32 µg/mL .
  • Mechanistic insights : Molecular docking predicts inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and Leu5 residues .

Data Contradiction Analysis

Q. Why do synthesis protocols for similar thiadiazoles vary in reagent choice?

Discrepancies arise from competing reaction pathways. For example:

  • Method A (): Uses KSCN/H₂SO₄ for cyclization, favoring high-temperature conditions.
  • Method B ( ): Employs acetyl chloride at room temperature, reducing energy costs but yielding less-pure products. Researchers must balance yield, purity, and scalability based on application requirements .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

ParameterMethod A Method B
Starting MaterialIsonicotinoyl hydrazide2-Formyl-1-hydrazinecarbothioamide
Cyclizing AgentKSCN + H₂SO₄Acetyl chloride
Reaction TemperatureReflux (100–120°C)Room temperature (25°C)
Yield65–70%50–55%

Q. Table 2. Key Spectral Data

TechniqueObservationsReference
¹H NMR (DMSO-d₆)δ 10.84 (s, NH), 3.55 (s, CH₂)
X-ray CrystallographyMonoclinic, P2₁/c space group
Mass Spec (ESI+)m/z 137.59 [M+H]⁺

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